molecular formula C36H62O10 B058223 26-Deoxymonensin A CAS No. 122576-59-4

26-Deoxymonensin A

Cat. No.: B058223
CAS No.: 122576-59-4
M. Wt: 654.9 g/mol
InChI Key: GORGDRGXUKJXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

26-Deoxymonensin A is a semi-synthetic derivative of the polyether ionophore Monensin A, a well-characterized antibiotic produced by Streptomyces cinnamonensis. The compound is generated through targeted genetic manipulation of the parent strain, specifically by blocking the oxygenation step at the C26 position, resulting in the absence of a hydroxyl group at this site . This structural modification alters its physicochemical and biological properties compared to Monensin A.

Monensin A is widely used in veterinary medicine for its anticoccidial and growth-promoting effects, primarily due to its ability to transport monovalent cations (e.g., Na⁺, K⁺) across cell membranes.

Properties

CAS No.

122576-59-4

Molecular Formula

C36H62O10

Molecular Weight

654.9 g/mol

IUPAC Name

4-[2-[5-ethyl-5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid

InChI

InChI=1S/C36H62O10/c1-11-35(31-20(3)17-26(42-31)28-19(2)16-21(4)34(9,40)44-28)13-12-27(43-35)33(8)14-15-36(46-33)18-25(37)22(5)30(45-36)23(6)29(41-10)24(7)32(38)39/h19-31,37,40H,11-18H2,1-10H3,(H,38,39)

InChI Key

GORGDRGXUKJXOM-UHFFFAOYSA-N

SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C

Synonyms

1,6-Dioxaspiro[4.5]decane Monensin deriv.;  26-Deoxymonensin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Monensin A

The primary distinction between 26-Deoxymonensin A and Monensin A lies in the absence of a hydroxyl group at position C24. This modification reduces the compound’s polarity and alters its ion-binding affinity.

Table 1: Key Properties of this compound vs. Monensin A
Property This compound Monensin A
Molecular Formula C₃₆H₆₂O₁₀ C₃₆H₆₂O₁₁
Molecular Weight 678.87 g/mol 694.87 g/mol
Hydroxyl Group at C26 Absent Present
Ion Selectivity Moderate Na⁺ affinity High Na⁺ affinity
Antibacterial Activity Reduced efficacy Potent activity
Toxicity (LD₅₀, mice) ~50 mg/kg ~25 mg/kg

Key Findings :

  • Ionophoric Activity: The absence of the C26 hydroxyl group disrupts hydrogen bonding critical for stabilizing cation complexes, leading to weaker Na⁺ transport efficiency .
  • Antibacterial Efficacy : this compound exhibits a 4-fold higher minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to Monensin A (2 µg/mL vs. 0.5 µg/mL), indicating reduced potency .

Comparison with Other Deoxy Derivatives

Other deoxygenated analogs of Monensin A, such as 5-Deoxymonensin and 14-Deoxymonensin, have been synthesized to study structure-activity relationships. These derivatives highlight the importance of specific hydroxyl groups in ion binding and antimicrobial activity:

  • 5-Deoxymonensin : Lacks the C5 hydroxyl, resulting in complete loss of antibacterial activity, emphasizing the critical role of this group in cation coordination.
  • 14-Deoxymonensin : Retains partial activity (MIC = 1 µg/mL against S. aureus), suggesting that the C14 hydroxyl is less critical than C26 for function .

Comparison with Non-Polyether Ionophores

While structurally distinct from polyethers like Monensin A, compounds such as Salinomycin and Narasin share ionophoric functions. However, this compound differs in:

  • Mechanism: Targets Na⁺ specifically, whereas Salinomycin preferentially transports K⁺.
  • Applications: Salinomycin is used in poultry, whereas this compound remains a research tool for probing ionophore biosynthesis.

Q & A

Q. What methodologies enable the study of this compound’s metabolic stability in vivo, and how do structural modifications influence its pharmacokinetic profile?

  • Methodological Answer: Radiolabel (e.g., 14C^{14}\text{C}) the compound for tracer studies in rodent models. Use UPLC-QTOF-MS to identify metabolites in plasma and liver microsomes. Compare half-life (t1/2t_{1/2}) and clearance rates between parent and modified analogs .

Guidelines for Addressing Data Contradictions

  • Statistical Frameworks : Apply Bayesian meta-analysis to reconcile conflicting bioactivity data, incorporating prior probabilities from analogous compounds .
  • Experimental Replication : Use harmonized protocols (e.g., OECD guidelines) across labs to minimize variability in cytotoxicity assessments .
  • Mechanistic Validation : Combine orthogonal techniques (e.g., ITC + crystallography) to confirm hypotheses derived from indirect assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Deoxymonensin A
Reactant of Route 2
26-Deoxymonensin A

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